molecular formula C14H20N2O4S B1651844 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1351598-80-5

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B1651844
CAS No.: 1351598-80-5
M. Wt: 312.39
InChI Key: WZEZXATZZHFWJL-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide-based research compound designed for investigative applications. Its molecular structure incorporates two pharmaceutically significant motifs: a thiophene ring and a tetrahydrofuran (THF) ring . The THF moiety is a privileged structure in medicinal chemistry, known to enhance a compound's pharmacokinetic properties and target binding affinity . A 2025 review highlights that tetrahydrofuran-containing compounds are present in multiple FDA-approved drugs and are investigated for a wide spectrum of activities, including as inhibitors of enzymes like prostaglandin E synthase . The simultaneous presence of the thiophene heterocycle, a common feature in bioactive molecules, further increases the compound's potential utility in exploring new therapeutic agents. This hybrid structure makes it a valuable chemical tool for studying structure-activity relationships (SAR) in drug discovery, particularly in research areas involving inflammation, pain, and oncology . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h3,5,7,10,19H,2,4,6,8-9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZXATZZHFWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1CCCO1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128977
Record name Ethanediamide, N1-[2-hydroxy-2-(2-thienyl)propyl]-N2-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351598-80-5
Record name Ethanediamide, N1-[2-hydroxy-2-(2-thienyl)propyl]-N2-[(tetrahydro-2-furanyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351598-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N1-[2-hydroxy-2-(2-thienyl)propyl]-N2-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a thiophene ring and a tetrahydrofuran moiety. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₂O₃S
Molecular Weight299.38 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter reuptake, similar to compounds like duloxetine, which is known for its dual inhibition of serotonin and norepinephrine reuptake.

Potential Targets:

  • Serotonin Transporter (SERT) : Inhibition may lead to increased serotonin levels in the synaptic cleft.
  • Norepinephrine Transporter (NET) : Similar inhibition can affect norepinephrine levels.
  • Kinase Inhibition : Some derivatives exhibit activity against kinases, suggesting a role in modulating signaling pathways.

Antidepressant Activity

A study compared the effects of this compound with known antidepressants. The results indicated that the compound showed significant improvement in depressive-like behaviors in animal models, supporting its potential use as an antidepressant.

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

  • Case Study 1: Antidepressant Efficacy
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Method : Administered varying doses over two weeks.
    • Results : Significant reduction in immobility time during forced swim tests compared to control groups.
  • Case Study 2: Anticancer Properties
    • Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay used to measure cell viability.
    • Results : IC50 values indicated potent activity at low concentrations, suggesting further investigation into its mechanism of action is warranted.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The target compound’s synthesis may face challenges due to its bulky hydroxypropyl-thiophene and THF groups. Analogous compounds with aromatic substituents (e.g., Compound 9 ) achieve higher yields (90%), while those with heterocycles (e.g., Compound 13 ) show lower yields (36–53%), suggesting steric or electronic hindrance in the latter.
  • Thermal Stability : Melting points for aromatic oxalamides (e.g., 186–207°C in ) indicate high crystallinity, whereas the target’s THF and hydroxy groups might lower its melting point, enhancing solubility.

Metabolic Stability:

  • Oxalamides with bulky substituents (e.g., S336 and FAO/WHO-evaluated flavoring agents ) resist amide hydrolysis in metabolic assays. The target’s THF and hydroxypropyl groups may similarly shield the oxalamide core, prolonging bioavailability.
  • In contrast, simpler oxalamides without steric protection undergo rapid hydrolysis, as seen in N-(heptan-4-yl)benzamide derivatives .

Pharmacological Activity:

  • Antiviral Activity : Compound 13 () inhibits HIV entry via CD4-binding site interactions, attributed to its thiazolyl and chlorophenyl groups . The target’s thiophene moiety may mimic these interactions, though its efficacy would depend on substituent positioning.
  • Flavoring Applications : S336 () activates umami taste receptors (hTAS1R1/hTAS1R3) via its dimethoxybenzyl and pyridinylethyl groups . The target’s thiophene and THF substituents could modulate receptor binding but likely lack the aromaticity required for high potency.

Physicochemical Properties

  • Solubility : The THF group in the target compound may enhance water solubility compared to adamantyl ( ) or fully aromatic analogs ( ).

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis may require optimized conditions (e.g., prolonged reaction times or catalysts) to address steric hindrance from its substituents, as seen in low-yield analogs ( ).

Metabolic Resistance : Structural analogs suggest that the hydroxypropyl and THF groups could protect the oxalamide core from enzymatic cleavage, enhancing in vivo stability .

Biological Targeting : While the compound’s thiophene moiety may support antiviral or receptor-binding activity, its efficacy depends on precise stereochemistry and substituent alignment, as observed in HIV entry inhibitors ( ).

Preparation Methods

Classical Approaches to Oxalamide Formation

Oxalyl Chloride-Mediated Coupling

The most established route to oxalamides involves the reaction of oxalyl chloride with amines. Oxalyl chloride, a highly reactive acylating agent, readily forms oxalamide bonds upon treatment with primary or secondary amines in the presence of a base such as triethylamine or pyridine. This method is widely adopted due to its operational simplicity and broad substrate scope.

For the synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, the process would typically proceed via the stepwise or simultaneous coupling of oxalyl chloride with the two requisite amines: 2-hydroxy-2-(thiophen-2-yl)propylamine and (tetrahydrofuran-2-yl)methylamine.

Preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine

The synthesis of 2-hydroxy-2-(thiophen-2-yl)propylamine generally involves the nucleophilic addition of thiophene-2-carbaldehyde to a suitable amine, followed by reduction and functional group manipulation. One plausible route is the condensation of thiophene-2-carbaldehyde with a cyanide source to yield the corresponding cyanohydrin, reduction to the primary amine, and subsequent protection/deprotection steps as required for compatibility with oxalyl chloride.

Preparation of (tetrahydrofuran-2-yl)methylamine

The (tetrahydrofuran-2-yl)methylamine fragment can be synthesized by reductive amination of tetrahydrofuran-2-carboxaldehyde with ammonia or a primary amine, using a reducing agent such as sodium cyanoborohydride or hydrogenation over a suitable catalyst.

Coupling with Oxalyl Chloride

The coupling reaction is typically performed in an anhydrous solvent such as dichloromethane at low temperature (0–5°C) to minimize side reactions. The first amine is added to a solution of oxalyl chloride and base, forming a monoamide intermediate. The second amine is then introduced, and the reaction mixture is allowed to warm to room temperature. Work-up involves aqueous extraction, washing with acid and base, and purification by chromatography.

Table 1. Representative Data for Oxalyl Chloride-Mediated Oxalamide Synthesis

Entry Amine 1 Amine 2 Solvent Base Temp (°C) Yield (%) Reference
1 2-hydroxy-2-(thiophen-2-yl)propylamine (tetrahydrofuran-2-yl)methylamine CH2Cl2 Pyridine 0–25 60–80
2 Benzylamine Cyclohexylamine CH2Cl2 Et3N 0–25 70–90

The yields are generally high, provided that both amines are sufficiently nucleophilic and free from steric hindrance. The presence of sensitive functional groups, such as the hydroxy group and heterocycles, may necessitate the use of protecting groups or careful control of reaction conditions.

Aminolysis of Oxalates

An alternative classical method involves the aminolysis of dialkyl oxalates with amines. This approach is less commonly employed for highly functionalized oxalamides due to the lower reactivity of oxalate esters and the potential for side reactions.

Modern and Green Synthetic Approaches

Acceptorless Dehydrogenative Coupling

Recent advances in sustainable chemistry have led to the development of acceptorless dehydrogenative coupling methodologies for oxalamide synthesis. In this approach, ethylene glycol is coupled with amines in the presence of a transition metal catalyst (such as a ruthenium pincer complex), with the evolution of hydrogen gas as the only byproduct.

This method offers high atom economy and environmental compatibility, as it avoids the use of hazardous reagents such as oxalyl chloride. The reaction is typically performed at elevated temperatures (120–140°C) in the presence of a base (e.g., potassium tert-butoxide) and a suitable solvent (e.g., toluene/dimethoxyethane mixture).

For the target compound, the use of functionalized amines such as 2-hydroxy-2-(thiophen-2-yl)propylamine and (tetrahydrofuran-2-yl)methylamine is compatible with this method, provided that the amines are stable under the reaction conditions.

Table 2. Representative Data for Acceptorless Dehydrogenative Oxalamide Synthesis

Entry Amine 1 Amine 2 Catalyst Temp (°C) Yield (%) Reference
1 2-hydroxy-2-(thiophen-2-yl)propylamine (tetrahydrofuran-2-yl)methylamine Ru-pincer 135 60–75
2 Benzylamine Hexylamine Ru-pincer 135 70–90

The method is particularly attractive for the synthesis of mixed oxalamides, where two different amines are to be coupled selectively. Mechanistic studies suggest the formation of an α-hydroxyamide intermediate, which is then further aminolyzed to yield the oxalamide product.

Oxidative Carbonylation

Oxidative carbonylation of amines using carbon monoxide in the presence of a palladium or copper catalyst is another route to oxalamides. This method is less frequently used due to the toxicity and handling challenges associated with carbon monoxide.

Solid-Phase and Flow Chemistry Approaches

Solid-phase synthesis and continuous flow chemistry have been explored for the rapid assembly of oxalamide libraries, particularly in the context of medicinal chemistry. These methods offer advantages in terms of automation, scalability, and purification, but require the adaptation of reaction conditions to the solid support or flow system.

Functional Group Compatibility and Protecting Group Strategies

The presence of a hydroxy group in the 2-hydroxy-2-(thiophen-2-yl)propylamine fragment necessitates consideration of protecting group strategies to prevent side reactions during oxalyl chloride coupling. Common hydroxy protecting groups include silyl ethers (e.g., tert-butyldimethylsilyl) and esters (e.g., acetates), which can be introduced prior to the coupling step and removed under mild conditions post-synthesis.

Similarly, the tetrahydrofuran ring is generally stable under the reaction conditions described, but care must be taken to avoid strong acids or bases that may induce ring opening.

Table 3. Protecting Group Strategies for Functionalized Amines

Functional Group Protecting Group Introduction Conditions Removal Conditions Reference
Hydroxy TBDMS TBDMSCl, imidazole, DMF TBAF, THF
Hydroxy Acetate Ac2O, pyridine NaOMe, MeOH

Case Studies: Synthesis of Analogous Oxalamides

Synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

The synthesis of structurally related compounds, such as N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, follows a similar logic. The key steps involve the preparation of the cyclopropyl alcohol derivative, functionalization with the tetrahydrofuran moiety, and final coupling with oxalyl chloride to form the oxalamide bond.

The synthetic sequence highlights the importance of precise control over reaction conditions to ensure the integrity of the cyclopropane and tetrahydrofuran rings, both of which can be sensitive to acidic or basic conditions.

Synthesis of Thiophene-Substituted Oxalamides

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent is critical for the success of oxalamide synthesis. Dichloromethane is preferred for oxalyl chloride-mediated couplings due to its ability to dissolve both reactants and its low nucleophilicity. For dehydrogenative coupling, toluene and dimethoxyethane mixtures are commonly used to provide a high boiling point and good solubility for the catalyst and substrates.

Temperature and Time

Low temperatures (0–5°C) are employed during the initial addition of oxalyl chloride to minimize side reactions. The reaction mixture is then allowed to warm to room temperature to complete the coupling. For catalytic dehydrogenative methods, elevated temperatures (120–140°C) are required to drive the reaction to completion.

Purification

Purification of the oxalamide product is typically achieved by column chromatography on silica gel, using a gradient of dichloromethane and ethyl acetate as the eluent. The purity of the product is confirmed by NMR, mass spectrometry, and HPLC analysis.

Analytical Data and Characterization

The structural elucidation of the synthesized oxalamide is accomplished using a combination of spectroscopic techniques. Proton and carbon-13 NMR spectroscopy provide information on the chemical environment of the functional groups, while mass spectrometry confirms the molecular weight. Infrared spectroscopy is used to identify characteristic amide and oxalamide stretches.

Table 4. Characteristic Analytical Data for Oxalamide Derivatives

Technique Expected Signal/Peak Assignment Reference
^1H NMR 7.0–7.5 ppm Thiophene protons
^1H NMR 3.5–4.5 ppm Tetrahydrofuran protons
^13C NMR 160–170 ppm Oxalamide carbonyls
IR 1650–1700 cm^-1 Amide C=O stretch
MS [M+H]^+ at expected m/z Molecular ion

Comparative Evaluation of Preparation Methods

A critical comparison of the available preparation methods reveals that oxalyl chloride-mediated coupling remains the most versatile and widely applicable approach for the synthesis of highly functionalized oxalamides. The method offers high yields, operational simplicity, and broad substrate compatibility. However, the use of toxic and corrosive reagents, as well as the generation of stoichiometric waste, are notable drawbacks.

Acceptorless dehydrogenative coupling represents a significant advance in terms of sustainability and atom economy. The method is particularly attractive for large-scale synthesis and for applications where environmental considerations are paramount. However, the requirement for specialized catalysts and high temperatures may limit its applicability for sensitive substrates.

Table 5. Comparative Summary of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Disadvantages Reference
Oxalyl chloride coupling Oxalyl chloride, amines, base 0–25°C, CH2Cl2 60–90 High yield, broad scope Toxic reagents, waste
Acceptorless dehydrogenative coupling Ethylene glycol, amines, Ru catalyst, base 135°C, toluene/DME 60–75 Green, atom economic High temp, catalyst cost
Aminolysis of oxalates Dialkyl oxalate, amines Reflux, alcohol solvent 40–60 Simple reagents Lower yield, side reactions

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Intermediate Preparation : Thiophene and tetrahydrofuran-derived intermediates are synthesized separately. For example, thiophene-2-ylpropylamine can be prepared via nucleophilic substitution or reductive amination .
  • Coupling Reactions : The oxalamide linkage is formed by reacting activated oxalic acid derivatives (e.g., oxalyl chloride) with the amine intermediates under inert conditions. Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) are critical for high yields .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified by HPLC (>95%) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with characteristic shifts for thiophene (~6.5–7.5 ppm) and tetrahydrofuran (3.5–4.5 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, often using SHELX software for refinement .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies to assess affinity for targets like G-protein-coupled receptors .
  • Enzyme Inhibition Assays : Kinetic analysis using fluorogenic substrates (e.g., for proteases or kinases) .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Questions

Q. How can density-functional theory (DFT) predict electronic properties or reactivity of this oxalamide derivative?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) combine exact exchange (Hartree-Fock) with gradient-corrected correlation (e.g., Lee-Yang-Parr) to model electron distribution and frontier orbitals .
  • Reactivity Analysis : Fukui indices identify nucleophilic/electrophilic sites; HOMO-LUMO gaps predict charge-transfer interactions .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for biological activity predictions .

Q. What strategies resolve contradictions in reported biological activities of similar oxalamides?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects .
  • Orthogonal Validation : Use multiple assays (e.g., SPR for binding affinity, Western blot for target modulation) to confirm activity .
  • Meta-Analysis : Pool data from structurally analogous compounds to identify trends (e.g., thiophene substitution enhances antimicrobial activity) .

Q. How do variations in reaction conditions impact yield and stereochemistry?

  • Methodological Answer :

  • Temperature Optimization : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts during amide coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in hydroxypropyl intermediates .

Q. What computational tools study interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in protein active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate binding stability over time, identifying key residues (e.g., hydrogen bonds with Thr342 in a kinase) .
  • Free-Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, aiding SAR optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Reactant of Route 2
Reactant of Route 2
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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